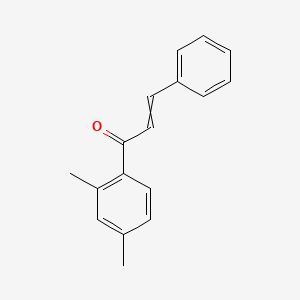
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one
概要
説明
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one is an organic compound with the molecular formula C17H16O It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dimethylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of saturated ketones or alcohols.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nitric acid for nitration, halogens (e.g., bromine, chlorine) for halogenation, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.
科学的研究の応用
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a potential candidate for drug development and biological studies.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of enzymes such as tyrosinase and acetylcholinesterase, which are relevant in the treatment of diseases like Alzheimer’s and hyperpigmentation disorders.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of fine chemicals.
作用機序
The mechanism of action of 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological activity.
類似化合物との比較
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: Chalcone, 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one, 1-(2,4-Dichlorophenyl)-3-phenyl-2-propen-1-one.
Uniqueness: The presence of the 2,4-dimethylphenyl group in the compound imparts unique chemical and biological properties, such as enhanced lipophilicity and specific interactions with biological targets, which may not be observed in other chalcones.
特性
分子式 |
C17H16O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O/c1-13-8-10-16(14(2)12-13)17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChIキー |
UYTPHSQRUDNHPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-](/img/structure/B8716738.png)
![{Bicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B8716742.png)
![1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B8716754.png)


![(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE](/img/structure/B8716790.png)
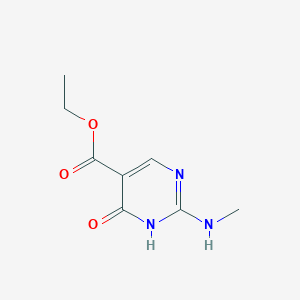
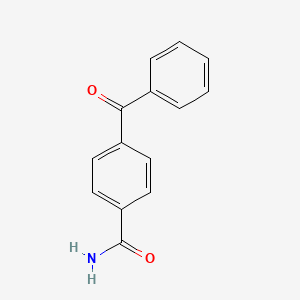
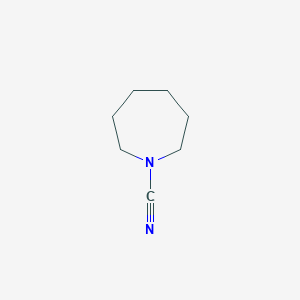
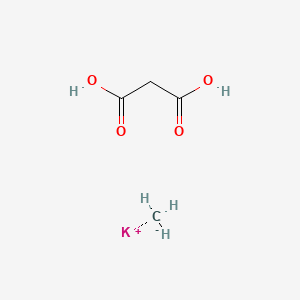
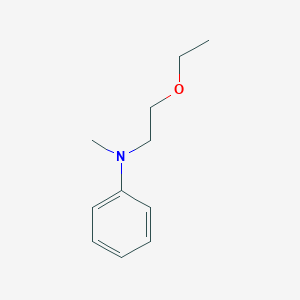
![5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B8716823.png)


